molecular formula C15H20N2O2 B2741686 N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide CAS No. 331265-36-2

N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No. B2741686
CAS RN: 331265-36-2
M. Wt: 260.337
InChI Key: FLAIOWQRBRKSTK-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide is a chemical compound with the molecular formula C₁₅H₂₀N₂O₂ . It belongs to the class of ethanediamides and exhibits interesting properties due to its unique structural features .

2.

Synthesis Analysis

The synthesis of this compound involves the reaction between cyclopentylamine and 3,4-dimethylbenzoyl chloride . The amide group forms through the condensation of the amine and the acid chloride. Detailed synthetic procedures and conditions can be found in relevant literature .

3.

Molecular Structure Analysis

The molecular structure of N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide consists of a central ethanediamide backbone with a cyclopentyl group attached to one nitrogen atom and a 3,4-dimethylphenyl group attached to the other nitrogen atom. The arrangement of these substituents significantly influences its chemical properties and reactivity .

4.

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in typical amide reactions such as hydrolysis, amidation, and nucleophilic substitution. Investigating its reactivity with various reagents and conditions would provide further insights .

6.

Physical And Chemical Properties Analysis

  • Spectral Data : Utilize techniques like NMR spectroscopy , IR spectroscopy , and mass spectrometry to analyze its spectra and confirm its structure .

7.

Scientific Research Applications

Metabolism and Enzyme Interaction

The metabolism of related compounds, particularly those acting as serotonin 5-HT2A receptor agonists, involves various cytochrome P450 enzymes (CYP). Studies have identified key enzymes such as CYP3A4 and CYP2D6 as major players in the metabolism of these compounds, suggesting potential interactions with drugs metabolized by the same enzymes, leading to possible drug-drug interactions (Nielsen et al., 2017).

Chemical Synthesis and Structure

The synthesis of various chemically related compounds, like chiral C(2)-symmetric bisferrocenyldiamines, has been achieved, demonstrating the potential for creating complex molecular structures with specific properties. These compounds have shown promising catalytic activities and potential applications in asymmetric synthesis (Song et al., 1999).

Combustion and Fuel Applications

Research on blends of cyclopentane with dimethyl ether offers insights into the combustion properties of these mixtures, which could be relevant for understanding the combustion behavior of N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide in various industrial applications (Lokachari et al., 2021).

Catalytic Properties

The role of related compounds in catalytic processes has been explored, such as in selective cross-cycloaddition reactions. These reactions demonstrate the potential of N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide in facilitating specific chemical transformations (Takeuchi & Nakaya, 2003).

Safety and Hazards

  • Environmental Impact : Evaluate its environmental persistence and potential harm .

properties

IUPAC Name

N-cyclopentyl-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-7-8-13(9-11(10)2)17-15(19)14(18)16-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAIOWQRBRKSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide

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